molecular formula C7H14NO6P B563309 Methyl (diethoxyphosphoryl)(hydroxyimino)acetate CAS No. 106052-18-0

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Cat. No.: B563309
CAS No.: 106052-18-0
M. Wt: 239.164
InChI Key: NBHGQQPWSMJUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is an organic compound with the molecular formula C7H14NO6P. It is known for its unique structure, which includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethyl phosphite+Methyl glyoxylate oximeMethyl (diethoxyphosphoryl)(hydroxyimino)acetate\text{Diethyl phosphite} + \text{Methyl glyoxylate oxime} \rightarrow \text{this compound} Diethyl phosphite+Methyl glyoxylate oxime→Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both the diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHGQQPWSMJUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=NO)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721187
Record name Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106052-18-0
Record name Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.